4-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine dihydrochloride
Overview
Description
4-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine dihydrochloride is a useful research compound. Its molecular formula is C11H21Cl2N3S and its molecular weight is 298.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry Applications
The study of thiazole derivatives and their synthesis plays a significant role in exploring the chemical properties and potential applications of such compounds. For instance, the synthesis of 5-amino-1-aryl-4-(4-aryl-1,3-thiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-ones involves nucleophilic substitution and intramolecular addition reactions, showcasing the versatility of thiazole compounds in synthetic chemistry (Volovenko et al., 2001). Similarly, transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thioazole-5-carboxylate into various substituted thiazolo[5,4-c]pyridine-7-carboxylates highlight the potential for creating diverse molecular architectures using thiazole as a core structure (Albreht et al., 2009).
Medicinal Chemistry and Biological Applications
In medicinal chemistry, thiazole derivatives have been evaluated for their potential biological activities. For example, certain thiazole compounds have demonstrated significant antifungal effects against various fungi, indicating their potential as antifungal agents (Jafar et al., 2017). Additionally, compounds like 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines have been synthesized and evaluated for their antibacterial activity, showcasing the therapeutic potential of thiazole derivatives in treating bacterial infections (Etemadi et al., 2016).
Properties
IUPAC Name |
4-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3S.2ClH/c1-8-3-9(2)5-14(4-8)6-10-7-15-11(12)13-10;;/h7-9H,3-6H2,1-2H3,(H2,12,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOXFVSDVRNHKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=CSC(=N2)N)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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